Tert-butyl 4-(3-chloro-2-oxopropyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-chloro-2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22ClNO3 and a molecular weight of 275.77 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of tert-butyl 4-(3-chloro-2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-chloro-2-oxopropyl bromide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Tert-butyl 4-(3-chloro-2-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxo derivatives or reduction to yield alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
Tert-butyl 4-(3-chloro-2-oxopropyl)piperidine-1-carboxylate is utilized in various scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-chloro-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring and ester group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Tert-butyl 4-(3-chloro-2-oxopropyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate:
These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain synthetic applications.
Properties
Molecular Formula |
C13H22ClNO3 |
---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
tert-butyl 4-(3-chloro-2-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22ClNO3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10H,4-9H2,1-3H3 |
InChI Key |
KJMKUTDDGREKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)CCl |
Origin of Product |
United States |
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